(4-phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Description
(4-phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a useful research compound. Its molecular formula is C20H27NO4 and its molecular weight is 345.439. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A novel Prins cascade process developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives showcases the utility of similar compounds in the synthesis of spiromorpholinotetrahydropyran derivatives through Prins bicyclization, highlighting a methodological advancement in organic chemistry (Reddy et al., 2014).
- X-ray diffraction analysis of methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate provides insight into the structural characteristics of spiro compounds, which are crucial for understanding their chemical behavior and potential applications (Kirillov et al., 2010).
Biological Activities
- Pyrazole derivatives, including some structurally related to the compound , have been synthesized and shown to possess significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2012).
- Another study on pyrazoline derivatives derived from gallic acid highlighted their anti-inflammatory activity, suggesting the compound's framework could be explored for therapeutic applications in inflammation-related disorders (Arunkumar et al., 2009).
Analytical and Material Science Applications
- Research into the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution showcases the potential application of similar compounds in protecting metals from corrosion, which is vital for industrial applications (Yadav et al., 2015).
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c22-18(21-11-7-20(8-12-21)24-13-4-14-25-20)19(9-15-23-16-10-19)17-5-2-1-3-6-17/h1-3,5-6H,4,7-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAKOLIUUHRVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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